3,4-Dichloro-5-(trifluoromethyl)benzaldehyde
Overview
Description
3,4-Dichloro-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3Cl2F3O. It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the benzene ring. This compound is widely used in various fields, including pharmaceuticals, agrochemicals, and material sciences, due to its unique chemical properties.
Mechanism of Action
Target of Action
3,4-Dichloro-5-(trifluoromethyl)benzaldehyde is a chemical compound that is primarily used as an intermediate in organic synthesis Compounds with similar trifluoromethyl groups have been found to interact with peripheral sensory trigeminal nerves .
Mode of Action
It is known that trifluoromethyl groups can act as a receptor antagonist, blocking the action of certain neurotransmitters
Biochemical Pathways
It is known that similar compounds can be involved in the synthesis of β-aryl-β-amino acid enantiomers . This suggests that this compound may also play a role in these biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Given its potential role as a receptor antagonist , it may inhibit the action of certain neurotransmitters, leading to changes in cellular signaling.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is a solid at room temperature . Additionally, its solubility in different solvents may also influence its action .
Biochemical Analysis
Biochemical Properties
3,4-Dichloro-5-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s interaction with cytochrome P450 enzymes is a prime example of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its most significant effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s interaction with cytochrome P450 enzymes is particularly noteworthy in this context .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its movement within the cell. These interactions can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its biochemical effects and mechanisms of action .
Preparation Methods
The synthesis of 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde typically involves multiple steps. One common method starts with the chlorination of a suitable benzaldehyde precursor, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of catalysts and specific reagents to ensure the selective substitution of hydrogen atoms with chlorine and trifluoromethyl groups. Industrial production methods may involve large-scale chlorination and fluorination processes, utilizing advanced equipment to control reaction parameters and achieve high yields .
Chemical Reactions Analysis
3,4-Dichloro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chlorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
3,4-Dichloro-5-(trifluoromethyl)benzaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study the effects of halogenated benzaldehydes on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development for various diseases.
Comparison with Similar Compounds
3,4-Dichloro-5-(trifluoromethyl)benzaldehyde can be compared with other halogenated benzaldehydes, such as:
3,4-Dichlorobenzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3,5-Dichlorobenzaldehyde: Similar structure but with chlorine atoms in different positions, affecting its reactivity and applications.
3,4-Dichloro-5-(trifluoromethyl)benzene: Similar structure but without the aldehyde group, leading to different chemical behavior and uses. The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.
Properties
IUPAC Name |
3,4-dichloro-5-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPNFMGKWKVUBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.